![molecular formula C10H9N3O B2435175 2-[(吡啶-2-基)甲氧基]嘧啶 CAS No. 2197885-00-8](/img/structure/B2435175.png)
2-[(吡啶-2-基)甲氧基]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Pyridin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties allows for a wide range of biological interactions, making it a valuable scaffold for drug design and development.
科学研究应用
2-[(Pyridin-2-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 2-[(Pyridin-2-yl)methoxy]pyrimidine are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
2-[(Pyridin-2-yl)methoxy]pyrimidine interacts with its targets by inhibiting the expression of collagen . This interaction results in a decrease in the fibrotic activity of the cells, thereby reducing the progression of liver fibrosis .
Biochemical Pathways
The compound affects the collagen synthesis pathway in hepatic stellate cells . By inhibiting the expression of collagen, 2-[(Pyridin-2-yl)methoxy]pyrimidine disrupts the normal functioning of this pathway, leading to a decrease in the production of extracellular matrix proteins and thus, a reduction in fibrosis .
Pharmacokinetics
The compound’s potent anti-fibrotic activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 2-[(Pyridin-2-yl)methoxy]pyrimidine’s action include the effective inhibition of collagen expression and a decrease in the content of hydroxyproline in cell culture medium in vitro . These effects indicate that the compound could potentially be developed into a novel anti-fibrotic drug .
生化分析
Biochemical Properties
It has been found to exhibit anti-fibrotic activities, which suggests that it interacts with certain enzymes, proteins, and other biomolecules .
Cellular Effects
In cellular studies, 2-[(Pyridin-2-yl)methoxy]pyrimidine has been shown to have significant effects on immortalized rat hepatic stellate cells (HSC-T6) . It was found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that 2-[(Pyridin-2-yl)methoxy]pyrimidine influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)methoxy]pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrimidine compound under basic conditions. For example, the reaction of 2-chloropyrimidine with 2-hydroxymethylpyridine in the presence of a base like potassium carbonate can yield 2-[(Pyridin-2-yl)methoxy]pyrimidine .
Industrial Production Methods
Industrial production of 2-[(Pyridin-2-yl)methoxy]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(Pyridin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
2-(Pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring, leading to different pharmacological properties.
2-(Pyridin-2-yl)benzimidazole: Features a benzimidazole ring, which can influence its interaction with biological targets.
Uniqueness
2-[(Pyridin-2-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methoxy group. This combination of structural features allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
2-(pyridin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAAJQBNPDEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)
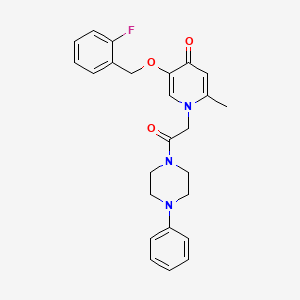
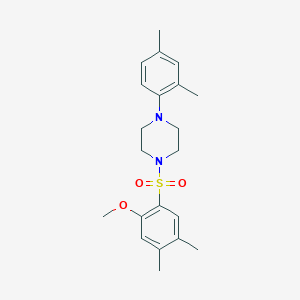


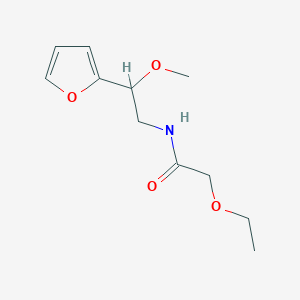
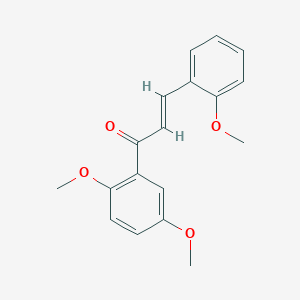
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide](/img/structure/B2435107.png)
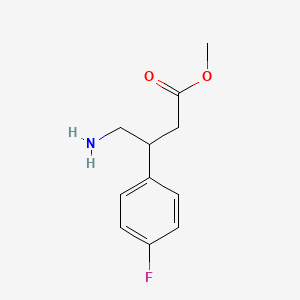
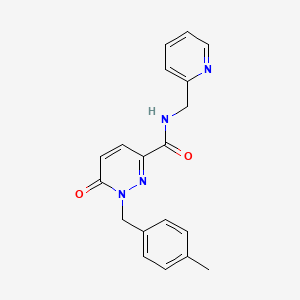
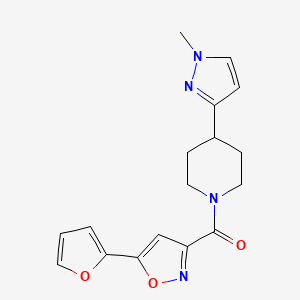
![1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2435112.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2435113.png)

